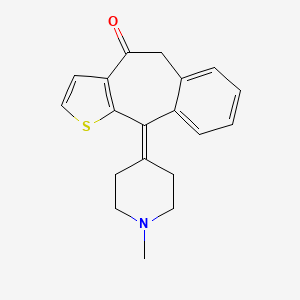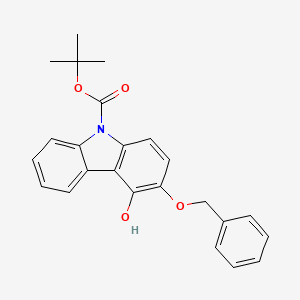
4-Oxo Ketotifen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate is a complex organic compound with significant applications in the pharmaceutical industry. This compound is related to loratadine, a well-known antihistamine used to treat allergies
Wissenschaftliche Forschungsanwendungen
10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.
Medicine: It is explored for its potential therapeutic effects, particularly in treating allergic reactions and other conditions.
Wirkmechanismus
Target of Action
4-Oxo Ketotifen, also known as Ketotifen, is a potent and non-competitive antagonist of H1 histamine receptors . These receptors play a crucial role in allergic reactions, and their blockade is likely to be a significant contributor to the anti-allergic activity of the compound .
Mode of Action
Ketotifen interacts with its targets, the H1 histamine receptors, by blocking them, which prevents the typical allergic response . In addition to this, Ketotifen also stabilizes mast cells, which are cells that play a key role in allergic reactions . It has demonstrated the ability to inhibit the release of allergic and inflammatory mediators such as histamine and leukotrienes C4 .
Biochemical Pathways
It is known that the compound’s antihistaminic and mast cell stabilizing properties play a significant role in its mechanism of action
Pharmacokinetics
It is known that the compound is taken orally and has a biological profile similar to other compounds used in the treatment of allergic reactions .
Result of Action
The result of this compound’s action is the prevention of allergic reactions. By blocking H1 histamine receptors and stabilizing mast cells, the compound prevents the release of allergic and inflammatory mediators, thereby reducing the symptoms of allergic reactions . This makes it effective in the treatment of conditions such as mild atopic asthma and allergic conjunctivitis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate typically involves multiple steps, starting from readily available precursors. . The final step involves the formation of the fumarate salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the cyclization and substitution reactions. The final product is typically purified through recrystallization or chromatography to ensure it meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols. Substitution reactions can introduce various functional groups into the piperidine ring, enhancing the compound’s chemical diversity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Loratadine: A widely used antihistamine with a similar core structure but different substituents.
Desloratadine: An active metabolite of loratadine with enhanced potency and longer duration of action.
Ketotifen: Another antihistamine with a different core structure but similar therapeutic effects.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)16-8-11-22-19(16)18/h2-5,8,11H,6-7,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYPVYBPZVSJME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CC(=O)C4=C2SC=C4)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[3,5-Hydroxy-2-(3-O-tertbutyldimethylsilyl-4-difluoro)octane] Heptanoic Acid](/img/new.no-structure.jpg)



![5-(Hydroxymethyl)-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584176.png)

![[3-[(Z)-2-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]ethenyl]-5-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane](/img/structure/B584179.png)


![3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol](/img/structure/B584184.png)
